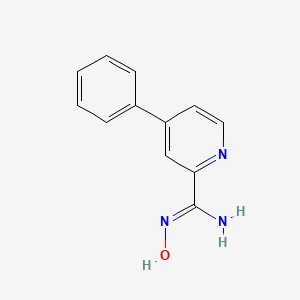

4-Phenylpyridine-2-carboxamide oxime

Description

4-Phenylpyridine-2-carboxamide oxime is a synthetic organic compound featuring a pyridine ring substituted with a phenyl group at the 4-position, a carboxamide group at the 2-position, and an oxime functional group. Pyridine-carboxamide derivatives are often explored for bioactivity, such as enzyme inhibition or receptor modulation, while oxime groups are known for their roles in detoxification, metal chelation, and prodrug activation .

Properties

IUPAC Name |

N'-hydroxy-4-phenylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-12(15-16)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8,16H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVWJORRKZUUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2-carboxamide oxime typically involves the reaction of 4-phenylpyridine-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of 4-Phenylpyridine-2-carboxamide oxime follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine-2-carboxamide oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenylpyridine-2-carboxamide oxime has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 4-Phenylpyridine-2-carboxamide oxime exerts its effects is primarily through its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxime-Containing Compounds

Phosgene Oxime (CX)

- Structure: A small, volatile oxime with a chlorine substituent (Cl₂C=NOH).

- Properties : Highly toxic, causing rapid tissue damage and systemic toxicity via inhalation or dermal exposure. Classified as a chemical warfare agent due to its corrosive nature .

- Contrast : Unlike 4-phenylpyridine-2-carboxamide oxime, phosgene oxime lacks aromatic or carboxamide groups, contributing to its extreme reactivity and acute toxicity.

4-Methylpentan-2-one Oxime

Pyridine-Carboxamide Derivatives

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide

- Structure: A pyridine-carboxamide with an aminophenoxy substituent (CAS 284462-37-9).

- Applications: Marketed as a versatile intermediate in pharmaceuticals and agrochemicals. The aminophenoxy group enhances solubility and binding affinity for biological targets .

- Contrast : While structurally similar, the lack of an oxime group limits its utility in chelation or detoxification pathways.

2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide

- Structure : A complex pyridine-carboxamide with phenylthio and piperazinyl substituents.

- Applications : Investigated for CNS-targeted activity due to its piperazine moiety, which facilitates blood-brain barrier penetration .

- Contrast : The thiomethyl and piperazinyl groups diverge from the oxime functionality, directing this compound toward neurological rather than chelation applications.

Comparative Data Table

Research Findings and Implications

- Oxime Reactivity: The oxime group in 4-phenylpyridine-2-carboxamide oxime may confer metal-chelating properties, analogous to other oximes like pralidoxime (used in antidotes for organophosphate poisoning). However, its aromatic and carboxamide groups likely reduce volatility and toxicity compared to phosgene oxime .

- Pharmacological Potential: Pyridine-carboxamide derivatives are frequently optimized for drug discovery. The oxime moiety could enable prodrug strategies or enhance binding to metalloenzymes, distinguishing it from non-oxime analogs like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide .

Biological Activity

4-Phenylpyridine-2-carboxamide oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

4-Phenylpyridine-2-carboxamide oxime (CAS No. 1219454-68-8) features a pyridine ring substituted with a phenyl group and an oxime functional group. The presence of these functional groups contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds containing oxime groups can exhibit significant anticancer activities. For instance, oximes have been shown to inhibit various kinases involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and cyclin-dependent kinases (CDKs) .

Table 1: Summary of Anticancer Activities of Oxime Compounds

| Compound | Target Kinase | IC50 Value (µM) | Effect on Cell Cycle |

|---|---|---|---|

| 4-Phenylpyridine-2-carboxamide oxime | VEGFR-2 | TBD | G2/M phase accumulation |

| Indirubin oxime | CDK | 0.001 | Inhibits mitosis |

| Tryptanthrin oxime | JNK | TBD | Anti-inflammatory |

Note: TBD = To Be Determined

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that similar pyridine derivatives can exhibit antibacterial effects against various strains of bacteria . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of 4-Phenylpyridine-2-carboxamide oxime is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The oxime group can interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways that regulate cell proliferation and survival.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .

Study 1: Anticancer Effects

In a study examining various oxime derivatives, 4-Phenylpyridine-2-carboxamide oxime was found to exhibit significant antiproliferative effects on human cancer cell lines. The study reported an IC50 value that suggests potent activity against cancer cells, leading to cell cycle arrest at the G2/M phase .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of pyridine derivatives, including 4-Phenylpyridine-2-carboxamide oxime. The findings indicated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, although specific IC50 values were not reported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.